2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCMEMENCDNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈N₄S
- Molecular Weight : 208.25 g/mol
- CAS Number : 2090951-57-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
A study demonstrated that compounds similar to this compound significantly inhibited lipopolysaccharide (LPS)-induced NF-kB activation, showcasing their potential as anti-inflammatory agents .
The biological activity of this compound is attributed to its ability to modulate various biological pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Antioxidant Properties : It exhibits antioxidant activity, neutralizing free radicals and reducing oxidative stress .
- Biofilm Disruption : The compound has demonstrated effectiveness in disrupting biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of several pyrazole derivatives was assessed against clinical isolates. The study found that this compound exhibited one of the lowest MIC values among tested compounds, indicating its strong potential as an antimicrobial agent .
Anti-inflammatory Mechanism Exploration
A separate study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that treatment with these compounds resulted in reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests that the compound may act through multiple pathways to exert its effects .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory or anticancer agent. Pyrazole derivatives are known for their biological activity, and compounds with thiophene rings often exhibit enhanced pharmacological properties.
Case Study: Anticancer Activity
Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that modifications of the pyrazole structure could lead to increased cytotoxicity against various cancer cell lines. The incorporation of the thiophene moiety may enhance this effect due to its ability to interact with biological targets more effectively .
Agricultural Chemistry
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile may also find applications as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit plant pathogens or pests.
Case Study: Pesticidal Activity
In a study focusing on novel pyrazole-based agrochemicals, compounds similar to this compound showed promising results in controlling fungal pathogens in crops. The thiophene ring enhances the compound's lipophilicity, allowing better penetration into plant tissues .
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units can improve charge transport and stability.
Case Study: OLED Applications
Research indicates that pyrazole-based compounds can be used as electron transport materials in OLEDs. The presence of the thiophene ring in this compound may enhance the device performance by improving charge mobility and reducing energy loss .
Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Increased cytotoxicity against cancer cells |
| Agricultural Chemistry | Pesticides/herbicides | Effective control of plant pathogens and pests |
| Materials Science | Organic electronics | Improved charge transport and device stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
